5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
Overview
Description
5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid is a chemical compound with the molecular weight of 227.65 . It is also known as this compound hydrochloride .
Synthesis Analysis
The synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, which are structurally similar to the compound , has been studied . The reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine was found to yield 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9NO3.ClH/c12-9-3-1-2-8-7 (9)4-6 (5-11-8)10 (13)14;/h4-5H,1-3H2, (H,13,14);1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Derivatives : A study by Rudenko et al. (2012) focused on the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, achieved through the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one. The mechanism of formation was explored through ab initio quantum-chemical calculations (Rudenko et al., 2012).
- Molecular and Crystal Structures : Another study by Rudenko et al. (2012) reported on the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, where the structure of one of the compounds was established through X-ray structural analysis (Rudenko et al., 2012).
Pharmaceutical Applications
- Pharmaceutical Interest : Christov et al. (2006) prepared 5-oxo-10a-phenyl-2,3,10,10a-tetrahydro-5H-[1,3]-oxazolo-[3,2-b]-isoquinoline-10-carboxylic acid, a compound showing pharmaceutical relevance due to its structural features (Christov et al., 2006).
- Anticancer Activity : Ahmed et al. (2017) synthesized novel 5-Oxo-5,6,7,8-tetrahydroquinoline derivatives with anticancer activity against the MCF7 cell line, showing potential as carbonic anhydrase inhibiting anticancer drugs (Ahmed et al., 2017).
Chemical and Molecular Studies
- Mechanistic Insights : A study by Martínez-Gudiño et al. (2019) investigated the equilibrated rearrangement of 2-oxo-3-indolyl acetic acids and 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives through solid state melt reactions, providing mechanistic insights into thermal rearrangements (Martínez-Gudiño et al., 2019).
- Conformational Prediction and Synthesis : Wang et al. (2011) synthesized and evaluated 2-substituted (S)-2-(3,3-dimethyl-1-oxo-10,10a-dihydroimidazo[1,5-b]isoquinolin-2(1H,3H,5H)-yl)acetic acids for anti-thrombotic and vasodilative properties, emphasizing the importance of stretching conformation for high activity (Wang et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-oxo-7,8-dihydro-6H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-3-1-2-8-7(9)4-6(5-11-8)10(13)14/h4-5H,1-3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETOHPORHGSGDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=N2)C(=O)O)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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